molecular formula C14H11Cl2NO2 B11956305 Benzyl N-(2,6-dichlorophenyl)carbamate

Benzyl N-(2,6-dichlorophenyl)carbamate

Cat. No.: B11956305
M. Wt: 296.1 g/mol
InChI Key: PVCZHYQQUAVGJG-UHFFFAOYSA-N
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Description

Benzyl N-(2,6-dichlorophenyl)carbamate: is an organic compound with the molecular formula C14H11Cl2NO2 and a molecular weight of 296.155 g/mol . This compound is known for its unique chemical structure, which includes a benzyl group and a dichlorophenyl group connected through a carbamate linkage. It is often used in early discovery research due to its rare and unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl N-(2,6-dichlorophenyl)carbamate can be synthesized through the reaction of benzyl chloroformate with 2,6-dichloroaniline. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(2,6-dichlorophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl N-(2,6-dichlorophenyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-(2,6-dichlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .

Comparison with Similar Compounds

  • 2-Benzoyl-4-chlorophenyl N-(2,3-dichlorophenyl)carbamate
  • 2-Benzoyl-4-chlorophenyl N-(2,5-dichlorophenyl)carbamate
  • 2-Chlorophenyl N-(2,6-dichlorophenyl)carbamate
  • 2,5-Dichlorophenyl N-(2,6-dimethylphenyl)carbamate
  • 4-Chlorophenyl N-(2,6-dichlorophenyl)carbamate

Uniqueness: Benzyl N-(2,6-dichlorophenyl)carbamate is unique due to its specific combination of benzyl and dichlorophenyl groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research applications .

Properties

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

benzyl N-(2,6-dichlorophenyl)carbamate

InChI

InChI=1S/C14H11Cl2NO2/c15-11-7-4-8-12(16)13(11)17-14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)

InChI Key

PVCZHYQQUAVGJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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